4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine
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Overview
Description
4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of three fluorine atoms, a tert-butoxy group, and a methyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2,3,6-trifluoro-5-methylpyridine with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The tert-butoxy group may also play a role in modulating its chemical reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trifluoro-5-methylpyridine: Lacks the tert-butoxy group.
4-t-Butoxy-2,3,6-trifluoro-5-methoxypyridine: Contains a methoxy group instead of a methyl group.
Uniqueness
4-(tert-Butoxy)-2,3,6-trifluoro-5-methylpyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the tert-butoxy group distinguishes it from other fluorinated pyridines and can influence its reactivity and applications.
Properties
Molecular Formula |
C10H12F3NO |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2,3,6-trifluoro-5-methyl-4-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C10H12F3NO/c1-5-7(15-10(2,3)4)6(11)9(13)14-8(5)12/h1-4H3 |
InChI Key |
GGDAMLYJTPTHPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1F)F)F)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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